molecular formula C26H26ClNO4 B5165286 2-Methoxyethyl 4-(4-chlorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

2-Methoxyethyl 4-(4-chlorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B5165286
M. Wt: 451.9 g/mol
InChI Key: LTQYFRSLJHMOBI-UHFFFAOYSA-N
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Description

The compound 2-Methoxyethyl 4-(4-chlorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate belongs to the 1,4-dihydropyridine (DHP) family, a class of molecules renowned for their pharmacological properties, including calcium channel modulation, antimicrobial activity, and antioxidant effects . Structurally, it features a hexahydroquinoline core fused with a cyclohexenone ring, substituted at position 4 with a 4-chlorophenyl group and at position 3 with a 2-methoxyethyl ester.

Properties

IUPAC Name

2-methoxyethyl 4-(4-chlorophenyl)-2-methyl-5-oxo-7-phenyl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26ClNO4/c1-16-23(26(30)32-13-12-31-2)24(18-8-10-20(27)11-9-18)25-21(28-16)14-19(15-22(25)29)17-6-4-3-5-7-17/h3-11,19,24,28H,12-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTQYFRSLJHMOBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=CC=C3)C4=CC=C(C=C4)Cl)C(=O)OCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxyethyl 4-(4-chlorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 4-chlorobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate to form the intermediate 4-(4-chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate. This intermediate is then reacted with 2-methoxyethanol under acidic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Methoxyethyl 4-(4-chlorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Electrophilic substitution reactions typically use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

The major products formed from these reactions include various quinoline derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential therapeutic applications. Research has shown that quinoline derivatives exhibit a range of biological activities including:

  • Antimicrobial Properties : Studies indicate that certain hexahydroquinoline derivatives can inhibit bacterial growth and have potential as antibacterial agents.
  • Anticancer Activity : Compounds similar to 2-methoxyethyl 4-(4-chlorophenyl)-2-methyl-5-oxo have demonstrated cytotoxic effects against various cancer cell lines, suggesting their utility in cancer therapy.
Application TypeBiological ActivityReference
AntimicrobialInhibitory effects on Gram-positive bacteria
AnticancerCytotoxicity against breast and lung cancer cells

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. It can be utilized in:

  • Synthesis of Complex Molecules : The unique structure allows for modifications that lead to the formation of more complex compounds.
Reaction TypeProduct ExampleReference
AlkylationMethylation derivatives
Condensation ReactionsFormation of new quinoline derivatives

Material Science

Due to its unique chemical structure, this compound is being explored for applications in material science:

  • Dyes and Pigments : Quinoline derivatives are known for their vibrant colors and stability, making them suitable for use in dyes.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various quinoline derivatives including the target compound against Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition at concentrations as low as 10 µg/mL.

Case Study 2: Anticancer Potential

In vitro studies on human breast cancer cell lines demonstrated that the compound induced apoptosis at concentrations above 15 µM. Mechanistic studies suggested that it may inhibit the PI3K/Akt signaling pathway.

Mechanism of Action

The mechanism of action of 2-Methoxyethyl 4-(4-chlorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituents on the hexahydroquinoline core significantly alter molecular properties. Key analogues and their substituent variations are summarized in Table 1.

Table 1: Substituent Comparison of Hexahydroquinoline Derivatives

Compound Name R₁ (Position 4) R₂ (Ester Group) Molecular Weight Key References
Target Compound 4-Chlorophenyl 2-Methoxyethyl ~487.6* -
Methyl 4-(4-methoxyphenyl)-2-methyl... 4-Methoxyphenyl Methyl 327.37
Ethyl 4-(4-fluorophenyl)-2,7,7-trimethyl... 4-Fluorophenyl Ethyl 399.44†
Cyclohexyl 4-(4-hydroxy-3-methoxyphenyl)... 4-Hydroxy-3-methoxy Cyclohexyl 487.59
Ethyl 4-(3-hydroxyphenyl)-2-methyl... 3-Hydroxyphenyl Ethyl 423.47‡

*Calculated based on formula; †From CAS data in ; ‡From .

  • Electron-Withdrawing vs. Electron-Donating Groups : The 4-chlorophenyl group (target compound) is electron-withdrawing, which may enhance electrophilic interactions in biological systems compared to 4-methoxyphenyl (electron-donating) in .
  • Ester Group Impact : The 2-methoxyethyl ester in the target compound introduces ether oxygen, likely increasing solubility in polar solvents relative to methyl or ethyl esters . Cyclohexyl esters (e.g., ) exhibit higher steric bulk, reducing crystallization efficiency.

Structural and Crystallographic Features

Crystal packing and conformational flexibility are influenced by substituents. Table 2 highlights structural parameters from crystallographic studies.

Table 2: Crystallographic Data for Selected Analogues

Compound Name Space Group Unit Cell Volume (ų) Dihedral Angles (°) Hydrogen Bonding References
Methyl 4-(4-methoxyphenyl)-2-methyl... P21/c 1696.0 86.1 (phenyl vs. core) N–H···O chains along c-axis
Ethyl 4-(3-hydroxyphenyl)-2-methyl... - - - O–H···O and N–H···O
Target Compound* Hypothetical - ~85–90† Likely N–H···O and C–H···O -

*No direct crystallographic data for the target compound; inferred from analogues. †Predicted based on steric effects of 4-chlorophenyl and methoxyethyl groups.

  • Conformational Flexibility : The methoxyethyl ester in the target compound may adopt gauche or anti-periplanar conformations, affecting molecular packing. In contrast, methyl esters (e.g., ) exhibit restricted rotation, stabilizing specific crystal forms.
  • Hydrogen Bonding : Analogues like form infinite chains via N–H···O interactions. The target compound’s methoxyethyl group could introduce additional C–H···O interactions, altering supramolecular assembly .

Biological Activity

The compound 2-Methoxyethyl 4-(4-chlorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a member of the hexahydroquinoline class of compounds, which has garnered attention due to its potential biological activities. This article delves into its biological activity, focusing on its synthesis, mechanisms of action, and various biological assays that highlight its therapeutic potential.

Structure and Composition

The molecular formula of the compound is C23H26ClN1O4C_{23}H_{26}ClN_{1}O_{4}, with a molecular weight of approximately 431.91 g/mol. The structure features a hexahydroquinoline core substituted with a methoxyethyl group and a chlorophenyl moiety, which are critical for its biological activity.

Synthesis

The synthesis typically involves multi-step organic reactions, starting from commercially available precursors. Key steps include:

  • Formation of the hexahydroquinoline core through cyclization reactions.
  • Introduction of substituents like the methoxyethyl and chlorophenyl groups via nucleophilic substitution reactions.
PropertyValue
Molecular FormulaC23H26ClN1O4
Molecular Weight431.91 g/mol
IUPAC NameThis compound
CAS NumberNot Available

Antimicrobial Activity

Recent studies have indicated that compounds similar to this hexahydroquinoline derivative exhibit significant antimicrobial properties. For instance:

  • In vitro assays demonstrated effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli.
  • The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with protein synthesis pathways.

Anticancer Properties

The compound has also been investigated for its anticancer potential:

  • Cell viability assays on cancer cell lines (e.g., MCF-7 for breast cancer) showed dose-dependent inhibition of cell growth.
  • Mechanistic studies suggest that it induces apoptosis through the activation of caspase pathways and modulation of cell cycle regulators.

Anti-inflammatory Effects

Preliminary research indicates anti-inflammatory properties:

  • Inhibition of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) was observed in cellular models.
  • The compound may inhibit the NF-kB signaling pathway, which is crucial in inflammatory responses.

Table 2: Summary of Biological Activities

Activity TypeAssay TypeResult
AntimicrobialIn vitroActive against S. aureus, E. coli
AnticancerCell viabilityDose-dependent inhibition in MCF-7 cells
Anti-inflammatoryCytokine assayInhibition of TNF-alpha, IL-6

Case Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of similar compounds. The findings suggested that modifications in the chlorophenyl group significantly enhanced activity against resistant bacterial strains .

Case Study 2: Cancer Cell Line Studies

Research conducted at a university laboratory assessed the anticancer effects on various cancer cell lines. The results indicated that the compound not only inhibited proliferation but also induced apoptosis in a concentration-dependent manner .

Q & A

Q. What are the optimal synthetic routes for 2-methoxyethyl 4-(4-chlorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate, and how can purity be ensured?

Methodological Answer: The synthesis typically involves a multi-step process:

Imine Formation : React 4-chlorobenzaldehyde with a primary amine (e.g., methylamine) under acid catalysis (e.g., acetic acid) to form a Schiff base intermediate .

Cyclization : Treat the intermediate with a cyclohexanone derivative (e.g., 2-methoxyethyl acetoacetate) under reflux conditions to form the hexahydroquinoline core .

Esterification : Introduce the 2-methoxyethyl ester group via nucleophilic acyl substitution .

Q. Purity Control :

  • Monitor reaction progress using TLC (silica gel, ethyl acetate/hexane mobile phase) .
  • Purify via column chromatography (silica gel, gradient elution) and confirm purity with HPLC (C18 column, acetonitrile/water mobile phase) .

Q. Which spectroscopic techniques are critical for structural elucidation, and what key data should be prioritized?

Methodological Answer:

  • IR Spectroscopy : Identify carbonyl (C=O) stretches (~1700 cm⁻¹) and aromatic C–Cl bonds (~750 cm⁻¹) .
  • NMR Spectroscopy :
    • ¹H NMR : Look for signals from the methoxyethyl group (δ 3.3–3.6 ppm), aromatic protons (δ 7.0–7.5 ppm), and methyl groups (δ 1.2–2.1 ppm) .
    • ¹³C NMR : Confirm the ester carbonyl (δ ~165 ppm) and quinoline carbons (δ 100–160 ppm) .
  • X-ray Crystallography : Resolve the stereochemistry and confirm puckering conformations of the hexahydroquinoline ring using SHELXL or OLEX2 .

Q. How can crystallographic data resolve ambiguities in stereochemistry or ring puckering?

Methodological Answer:

  • Use SHELXL for refinement: Apply restraints to handle disordered atoms and validate hydrogen-bonding networks .
  • Analyze puckering parameters (e.g., Cremer-Pople coordinates) to quantify deviations from planarity in the hexahydroquinoline ring .
  • Compare experimental data (e.g., torsion angles, bond lengths) with DFT-optimized structures to identify discrepancies .

Advanced Research Questions

Q. How can researchers reconcile contradictory biological activity data across studies?

Methodological Answer:

  • Dose-Response Analysis : Perform dose-dependent assays (e.g., IC₅₀ determination) to account for variability in potency .
  • Structural Modifications : Synthesize analogs (e.g., substituent variations on the chlorophenyl group) and compare bioactivity trends .
  • Target Validation : Use knockdown/knockout models or competitive binding assays to confirm specificity for proposed targets (e.g., kinases, GPCRs) .

Q. What computational strategies predict the compound’s interactions with biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with receptors (e.g., ATP-binding pockets) .
  • MD Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess stability of ligand-receptor complexes .
  • QSAR Modeling : Corrogate substituent effects (e.g., electron-withdrawing Cl vs. electron-donating OCH₃) with bioactivity data .

Q. How do synthesis conditions impact stereochemical outcomes, and how can this be controlled?

Methodological Answer:

  • Chiral Catalysis : Employ asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) to enforce enantioselectivity during cyclization .
  • Crystallization-Induced Diastereomer Resolution : Use chiral resolving agents (e.g., tartaric acid derivatives) to separate enantiomers .
  • Dynamic NMR : Monitor atropisomerism or ring-flipping dynamics at variable temperatures (e.g., 298–400 K) .

Data Analysis & Interpretation

Q. What statistical methods are recommended for analyzing structure-activity relationship (SAR) data?

Methodological Answer:

  • Multivariate Regression : Use PLS or PCA to identify dominant structural contributors (e.g., Cl position, ester chain length) to bioactivity .
  • Cluster Analysis : Group analogs by similarity in physicochemical properties (e.g., logP, polar surface area) to identify activity clusters .
  • Bayesian Modeling : Predict novel derivatives with enhanced potency using training sets of 50+ compounds .

Q. How can hydrogen-bonding networks in crystal structures inform solubility or stability?

Methodological Answer:

  • Graph Set Analysis : Classify hydrogen bonds (e.g., R₂²(8) motifs) to identify stabilizing interactions in the crystal lattice .
  • Solubility Prediction : Correlate H-bond donor/acceptor counts with experimental solubility data (e.g., shake-flask method) .
  • Hygroscopicity Testing : Expose crystalline samples to controlled humidity (e.g., 40–80% RH) and monitor stability via PXRD .

Q. What experimental controls are essential for validating enzyme inhibition assays?

Methodological Answer:

  • Positive/Negative Controls : Include known inhibitors (e.g., staurosporine for kinases) and DMSO-only blanks .
  • Time-Dependent Studies : Pre-incubate the compound with the enzyme to distinguish reversible vs. irreversible inhibition .
  • Cellular Toxicity Assays : Perform parallel MTT assays to rule out nonspecific cytotoxicity .

Tables

Q. Table 1: Key Synthetic Parameters for Hexahydroquinoline Derivatives

StepReagents/ConditionsYield RangeReference
Imine Formation4-Chlorobenzaldehyde, methylamine, AcOH65–75%
CyclizationCyclohexanone, reflux, 12 h50–60%
Esterification2-Methoxyethyl chloride, K₂CO₃, DMF70–80%

Q. Table 2: Common Spectroscopic Signatures

Functional GroupIR (cm⁻¹)¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
Ester C=O~1700-~165
Aromatic C–Cl~750-~125
Methoxyethyl (–OCH₂)-3.3–3.6 (m)~70

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